![molecular formula C11H7ClN2O B13812279 [(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
[(4-Chlorophenyl)(methoxy)methylene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Chlorophenyl)(methoxy)methylene]malononitrile is an organic compound with the molecular formula C10H5ClN2O It is characterized by the presence of a chlorophenyl group, a methoxy group, and a malononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)(methoxy)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-chlorobenzaldehyde with malononitrile in the presence of a base, such as piperidine or pyridine, and a solvent like ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
[(4-Chlorophenyl)(methoxy)methylene]malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The methoxy group can undergo condensation reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Condensation: Aldehydes or ketones can be used as electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while condensation reactions can produce a range of carbonyl-containing compounds .
科学研究应用
[(4-Chlorophenyl)(methoxy)methylene]malononitrile has several scientific research applications:
作用机制
The mechanism of action of [(4-Chlorophenyl)(methoxy)methylene]malononitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Malononitrile: A simpler analog that lacks the chlorophenyl and methoxy groups.
Benzylidenemalononitrile: Contains a benzylidene group instead of the chlorophenyl and methoxy groups.
Thiazolidine Derivatives: Compounds with a thiazolidine ring that exhibit similar biological activities
Uniqueness
[(4-Chlorophenyl)(methoxy)methylene]malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for nucleophilic substitution reactions, while the methoxy group allows for various condensation reactions. These features make it a versatile compound for research and industrial applications .
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3 |
InChI 键 |
RSNVAKYRWIAILY-UHFFFAOYSA-N |
规范 SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
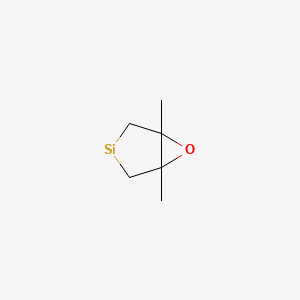
![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)

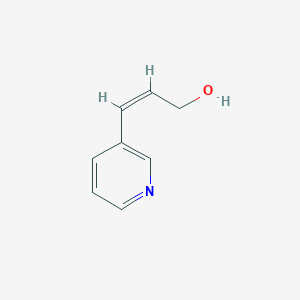
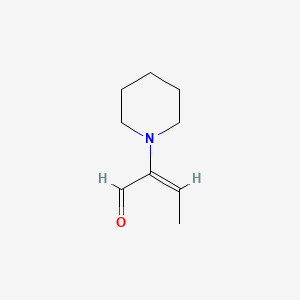
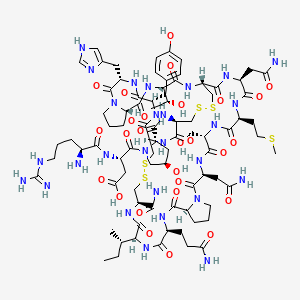

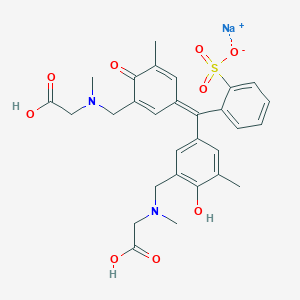
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
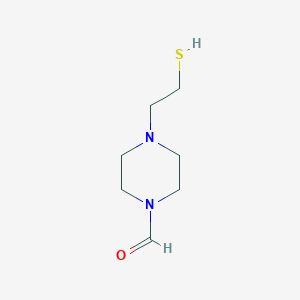
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
